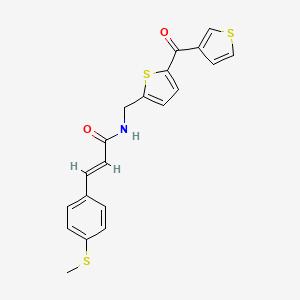
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide is a complex organic compound featuring unique structural characteristics. It incorporates a benzofuran core, a naphthamide moiety, and a chlorophenyl group. These elements confer distinctive chemical and physical properties, making the compound intriguing for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common pathway includes the following steps:
Formation of Benzofuran Core: : This initial step involves cyclization of suitable precursors under acidic or basic conditions.
Attachment of Chlorophenyl Group: : The chlorophenyl moiety is introduced through electrophilic aromatic substitution, often using reagents like chlorophenyl chloride and a Lewis acid catalyst.
Introduction of Naphthamide Group: : The final step involves amidation with naphthylamine, employing coupling agents such as carbodiimides to facilitate bond formation.
Industrial Production Methods
Industrial-scale synthesis mirrors the laboratory routes but employs larger reaction vessels and stringent quality control measures. Process optimization focuses on maximizing yield, minimizing side products, and ensuring scalability. Catalysts and solvents are often recycled to enhance environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide participates in several types of chemical reactions:
Oxidation: : Under oxidative conditions, the compound can be transformed into quinones or other oxidized derivatives.
Reduction: : Reductive conditions may lead to the formation of amines or alcohols.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Typical reagents include:
Oxidants: : Potassium permanganate, chromium trioxide.
Reductants: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, acylating agents. Reactions are conducted under controlled temperature and pressure to ensure desired selectivity and yield.
Major Products Formed
Major reaction products vary based on the reaction type. Oxidation might yield quinones, reduction could produce amines, and substitution reactions typically result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide finds applications across multiple domains:
Chemistry: : Used as a precursor in synthetic organic chemistry for creating complex molecules.
Biology: : Investigated for its potential as a biological probe or in drug development due to its unique molecular structure.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets, often involving receptor binding or enzyme inhibition. Its benzofuran core and functional groups enable it to modulate biological pathways, potentially affecting cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-naphthylamino)-N-(4-chlorophenyl)benzofuran-2-carboxamide
3-(2-naphthamido)-N-(3-bromophenyl)benzofuran-2-carboxamide
3-(2-naphthylamino)-N-(3-chlorophenyl)benzofuran-2-carboxamide
Uniqueness
What sets 3-(2-naphthamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide apart is its specific combination of functional groups, which provide distinctive reactivity and potential for diverse applications. The presence of both naphthamide and chlorophenyl moieties enhances its chemical versatility and biological activity, distinguishing it from other similar compounds.
Hope this covers what you need! Any more in-depth information required, just give a shout.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(naphthalene-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN2O3/c27-19-8-5-9-20(15-19)28-26(31)24-23(21-10-3-4-11-22(21)32-24)29-25(30)18-13-12-16-6-1-2-7-17(16)14-18/h1-15H,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZEABTGZSXPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)



![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2363616.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![2-[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2363620.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/new.no-structure.jpg)

![8-ethyl-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-10-one](/img/structure/B2363625.png)



